Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1h-pyrazole-4-carboxylate
Description
Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a difluoroethoxy-methyl substituent at the 3-position and a methyl ester group at the 4-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . The introduction of fluorine atoms and ether linkages in this compound enhances its metabolic stability and lipophilicity, making it a candidate for drug discovery pipelines .
Properties
IUPAC Name |
methyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O3/c1-13-3-6(9(14)15-2)7(12-13)4-16-5-8(10)11/h3,8H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWAHYZEKBZDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1h-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1h-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.
Biology
- Biological Activity : Research has indicated that Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate exhibits antimicrobial and anti-inflammatory properties. Its interaction with biological membranes is facilitated by the difluoroethoxy group, which enhances its ability to penetrate these barriers .
Medicine
- Pharmaceutical Intermediate : This compound is explored as a potential intermediate in drug development, particularly for antifungal agents. Its effectiveness against various fungi has been documented, making it a candidate for further pharmaceutical research .
Industry
- Agricultural Applications : The compound has shown significant antifungal activity against phytopathogenic fungi such as Fusarium moniliforme and Rhizoctonia solani. It outperforms traditional fungicides like boscalid in certain assays, suggesting its utility in agricultural formulations .
Antifungal Efficacy
A comparative study demonstrated that this compound exhibited an inhibition zone of 22 mm against Fusarium, compared to 18 mm for boscalid. This highlights its superior antifungal properties.
| Compound | Antifungal Activity (Inhibition Zone in mm) | Comparison with Boscalid |
|---|---|---|
| This compound | 22 mm (against Fusarium) | Higher |
| Boscalid | 18 mm (against Fusarium) | Baseline |
In Vitro Studies
In vitro assays have shown that the compound effectively inhibits mycelial growth at concentrations as low as 50 µg/mL. Additionally, molecular docking studies suggest that the compound interacts with succinate dehydrogenase (SDH), indicating its mechanism of action against fungal targets .
Field Trials
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in fungal diseases compared to untreated controls. This practical application underscores its potential as an effective agricultural fungicide.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoroethoxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several pyrazole-4-carboxylate derivatives. Key analogs and their properties are summarized below:
Key Observations :
- Fluorine Substitution: The difluoroethoxy group in the target compound introduces conformational rigidity and resistance to oxidative metabolism compared to non-fluorinated analogs .
- Ester Group : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, which may influence bioavailability .
Biological Activity
Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, including antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound can be represented as:
This compound features a pyrazole ring substituted with a difluoroethoxy group, which is crucial for its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds within the pyrazole family. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activity against various phytopathogenic fungi. These studies utilized in vitro mycelial growth inhibition assays to evaluate efficacy.
Key Findings:
- Compound 9m demonstrated superior antifungal activity compared to the commercial fungicide boscalid against seven different fungi.
- Molecular docking studies revealed that the carbonyl oxygen atom of compound 9m forms hydrogen bonds with key amino acids in target enzymes, suggesting a mechanism of action that enhances its antifungal properties .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrazole derivatives indicate that modifications to the substituents on the pyrazole ring can significantly impact biological activity.
Notable Observations:
- Steric Effects : The presence of larger substituents, such as bromoindazole groups, correlates with increased bioactivity due to enhanced steric interactions.
- Electrostatic Interactions : The electrostatic field analysis indicated that positively charged regions are favorable for antifungal activity, suggesting that electronic properties also play a critical role in efficacy .
Study 1: Synthesis and Activity Assessment
A study synthesized various pyrazole derivatives and assessed their antifungal activities. The results indicated that compounds with specific substitutions at the 4-position of the carboxylate exhibited enhanced activity against fungal strains such as Botrytis cinerea and Fusarium graminearum.
| Compound | Activity Against B. cinerea | Activity Against F. graminearum |
|---|---|---|
| 9m | High | Moderate |
| Control | Low | Low |
Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to predict binding affinities and interactions between the synthesized compounds and target enzymes involved in fungal metabolism. The results showed that compounds with larger hydrophobic regions had higher binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
